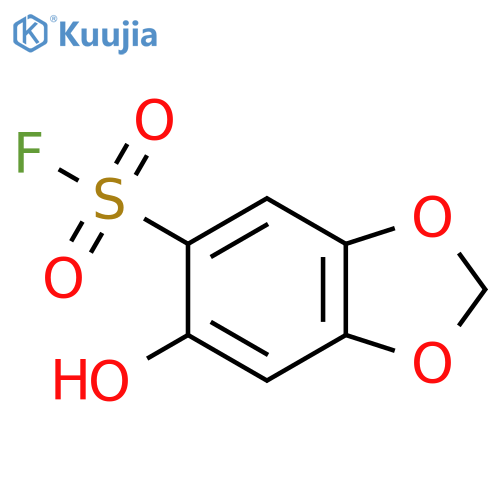

Cas no 2247102-16-3 (6-Hydroxy-1,3-dioxaindane-5-sulfonyl fluoride)

6-Hydroxy-1,3-dioxaindane-5-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 2247102-16-3

- EN300-6493477

- 6-hydroxy-1,3-dioxaindane-5-sulfonyl fluoride

- 6-Hydroxy-1,3-dioxaindane-5-sulfonyl fluoride

-

- インチ: 1S/C7H5FO5S/c8-14(10,11)7-2-6-5(1-4(7)9)12-3-13-6/h1-2,9H,3H2

- InChIKey: NRIQOZGSPHLYCV-UHFFFAOYSA-N

- ほほえんだ: S(C1C(=CC2=C(C=1)OCO2)O)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 219.98417259g/mol

- どういたいしつりょう: 219.98417259g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 311

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 81.2Ų

6-Hydroxy-1,3-dioxaindane-5-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6493477-0.05g |

6-hydroxy-1,3-dioxaindane-5-sulfonyl fluoride |

2247102-16-3 | 0.05g |

$1464.0 | 2023-05-31 | ||

| Enamine | EN300-6493477-0.1g |

6-hydroxy-1,3-dioxaindane-5-sulfonyl fluoride |

2247102-16-3 | 0.1g |

$1533.0 | 2023-05-31 | ||

| Enamine | EN300-6493477-1.0g |

6-hydroxy-1,3-dioxaindane-5-sulfonyl fluoride |

2247102-16-3 | 1g |

$1742.0 | 2023-05-31 | ||

| Enamine | EN300-6493477-0.25g |

6-hydroxy-1,3-dioxaindane-5-sulfonyl fluoride |

2247102-16-3 | 0.25g |

$1604.0 | 2023-05-31 | ||

| Enamine | EN300-6493477-5.0g |

6-hydroxy-1,3-dioxaindane-5-sulfonyl fluoride |

2247102-16-3 | 5g |

$5056.0 | 2023-05-31 | ||

| Enamine | EN300-6493477-0.5g |

6-hydroxy-1,3-dioxaindane-5-sulfonyl fluoride |

2247102-16-3 | 0.5g |

$1673.0 | 2023-05-31 | ||

| Enamine | EN300-6493477-10.0g |

6-hydroxy-1,3-dioxaindane-5-sulfonyl fluoride |

2247102-16-3 | 10g |

$7497.0 | 2023-05-31 | ||

| Enamine | EN300-6493477-2.5g |

6-hydroxy-1,3-dioxaindane-5-sulfonyl fluoride |

2247102-16-3 | 2.5g |

$3417.0 | 2023-05-31 |

6-Hydroxy-1,3-dioxaindane-5-sulfonyl fluoride 関連文献

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

6-Hydroxy-1,3-dioxaindane-5-sulfonyl fluorideに関する追加情報

Comprehensive Overview of 6-Hydroxy-1,3-dioxaindane-5-sulfonyl fluoride (CAS No. 2247102-16-3)

The compound 6-Hydroxy-1,3-dioxaindane-5-sulfonyl fluoride (CAS No. 2247102-16-3) is a specialized sulfonyl fluoride derivative with a unique 1,3-dioxaindane backbone. This molecule has garnered significant attention in recent years due to its potential applications in medicinal chemistry, bioconjugation, and material science. Its structural features, including the hydroxy group and sulfonyl fluoride moiety, make it a versatile intermediate for synthesizing more complex molecules. Researchers are particularly interested in its reactivity, which aligns with the growing demand for click chemistry and covalent inhibitors in drug discovery.

One of the key reasons 6-Hydroxy-1,3-dioxaindane-5-sulfonyl fluoride stands out is its role in proteomics research. The sulfonyl fluoride group is known for its ability to selectively modify proteins, making it valuable for activity-based protein profiling (ABPP). This aligns with current trends in precision medicine and targeted therapies, where understanding protein interactions is critical. Additionally, its stability under physiological conditions makes it suitable for in vivo studies, a hot topic in biopharmaceutical development.

From a synthetic perspective, the 1,3-dioxaindane core of this compound offers intriguing possibilities for heterocyclic chemistry. Heterocycles are a cornerstone of modern drug design, and the incorporation of a sulfonyl fluoride group adds a layer of functionality that can be exploited for covalent binding. This is particularly relevant given the rising interest in irreversible inhibitors for diseases like cancer and neurodegenerative disorders. The hydroxy group further enhances its utility by allowing for additional derivatization, making it a flexible building block for high-throughput screening libraries.

Another area where 6-Hydroxy-1,3-dioxaindane-5-sulfonyl fluoride shows promise is in polymer chemistry. The sulfonyl fluoride moiety can participate in post-polymerization modifications, enabling the creation of functional materials with tailored properties. This is especially pertinent given the surge in demand for smart materials and responsive polymers in industries ranging from healthcare to electronics. Its potential use in surface modification and biocompatible coatings is also being explored, reflecting broader trends in nanotechnology and biomaterials.

In terms of safety and handling, 6-Hydroxy-1,3-dioxaindane-5-sulfonyl fluoride should be treated with standard laboratory precautions. While it is not classified as a hazardous substance under most regulatory frameworks, proper personal protective equipment (PPE) is recommended when working with this compound. Its stability under normal conditions makes it a practical choice for researchers, but as with all reactive intermediates, careful storage and handling are advised to maintain its integrity.

The growing interest in 6-Hydroxy-1,3-dioxaindane-5-sulfonyl fluoride is also reflected in the increasing number of patent applications and scientific publications citing its use. This underscores its potential as a key intermediate in both academic and industrial settings. As the field of chemical biology continues to expand, compounds like this are likely to play an even more prominent role in bridging the gap between small-molecule discovery and therapeutic applications.

In summary, 6-Hydroxy-1,3-dioxaindane-5-sulfonyl fluoride (CAS No. 2247102-16-3) is a multifaceted compound with broad applicability across multiple scientific disciplines. Its unique structural features and reactivity profile make it a valuable tool for researchers exploring covalent inhibitors, bioconjugation strategies, and advanced material synthesis. As the scientific community continues to uncover new uses for this molecule, its importance in cutting-edge research is expected to grow significantly.

2247102-16-3 (6-Hydroxy-1,3-dioxaindane-5-sulfonyl fluoride) 関連製品

- 861206-81-7(5-(4-Methylphenyl)sulfonyl-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxaline)

- 1806409-46-0(4-Bromo-3-(3-chloropropyl)(difluoromethoxy)benzene)

- 2920239-36-5((2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid)

- 21929-69-1(Z-ALA-GLY-GLY-OH)

- 2228048-37-9(tert-butyl 3-(1R)-1-amino-2-hydroxyethylpiperidine-1-carboxylate)

- 2137585-22-7(4-bromo-1-2-(methoxymethyl)-3-methylbutyl-1H-pyrazol-3-amine)

- 2171611-73-5(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-hydroxypent-4-en-2-yl)carbamoylpropanoic acid)

- 1697520-47-0(2-(2-Methoxyacetyl)-5,5-dimethylcyclohexane-1,3-dione)

- 1089342-82-4(9-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one)

- 939755-65-4(N-(cyclopropylmethyl)pyridin-2-amine)